molecular formula C40H43N7O7S B8023442 Paritaprevir CAS No. 1221573-85-8

Paritaprevir

Cat. No. B8023442
CAS RN: 1221573-85-8
M. Wt: 765.9 g/mol
InChI Key: UAUIUKWPKRJZJV-QPLHLKROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paritaprevir, previously known as ABT-450, is an acylsulfonamide inhibitor of the NS3 - 4A serine protease. It is manufactured by Abbott Laboratories and has shown promising results as a treatment for hepatitis C . When given in combination with ritonavir and ribavirin for 12 weeks, the rate of sustained virologic response at 24 weeks after treatment has been estimated to be 95% for those with hepatitis C virus genotype 1 .


Synthesis Analysis

Starting from inhibitors incorporating oxime-based P*-shelf moieties, a collaborative effort between Abbott Laboratories and Enanta Pharmaceuticals generated ABT-450 (paritaprevir), incorporating novel P*-phenanthridine and P3-amide capping groups and pharmacokinetically boosted by ritonavir .


Molecular Structure Analysis

Paritaprevir form α adopts an open conformation with one intramolecular hydrogen bond between the amide nitrogen on the macrocyclic core and the cyclopropylsulfonamide moiety . The MicroED structures of two distinct polymorphic crystal forms of paritaprevir from the same experiment show conformational changes in the macrocyclic core, as well as the cyclopropylsulfonamide and methylpyrazinamide substituents .


Chemical Reactions Analysis

Paritaprevir is a direct acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C . It prevents viral replication by inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV) .

Scientific Research Applications

  • Pharmacokinetics and Tolerability : Paritaprevir demonstrates non-linear pharmacokinetics, meaning its concentration in the body increases disproportionately with the dosage. Its exposure is significantly enhanced when co-administered with ritonavir, without adversely affecting tolerability (Menon et al., 2016).

  • Clinical Pharmacokinetics : Paritaprevir is metabolized mainly by cytochrome P450 3A4 and requires co-administration with ritonavir for effective plasma concentrations. It has highly variable and non-linear pharmacokinetics, with its bioavailability and plasma concentration significantly increased by ritonavir (Menon et al., 2017).

  • Pharmacokinetics in Hepatic Impairment : The effects of varying degrees of hepatic impairment on the pharmacokinetics of paritaprevir were studied, showing minimal impact in mild or moderate impairment. However, in severe hepatic impairment, the exposure to paritaprevir significantly increased (Khatri et al., 2015).

  • Metabolism and Disposition : Paritaprevir is eliminated primarily through feces via biliary excretion, with its biotransformation involving P450-mediated oxidation and amide hydrolysis. It's the major component in plasma, and most of its metabolites are minor components (Shen et al., 2016).

  • Drug-Drug Interaction Profile : Studies have shown that the majority of medications can be coadministered with the regimen containing paritaprevir without dose adjustment. However, there are exceptions, such as carbamazepine and ethinyl estradiol-containing contraceptives, which are contraindicated (Menon et al., 2015).

  • Efficacy in Dialysis Patients : The efficacy and safety of paritaprevir in combination with ombitasvir and ritonavir were assessed in dialysis patients with genotype 1b chronic hepatitis C, highlighting the potential for use in patients with impaired renal function (Atsukawa et al., 2017).

  • Efficacy in Liver Transplant Recipients : A study on liver recipients with HCV genotype 1 recurrence post-transplantation found that the use of paritaprevir in combination with other agents was safe and effective (Цирульникова et al., 2019).

Mechanism of Action

Paritaprevir prevents viral replication by inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving genetic material into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B .

Future Directions

The treatment options for chronic Hepatitis C have advanced significantly since 2011, with the development of Direct Acting Antivirals (DAAs) such as paritaprevir . As a newer generation and directly acting HCV antiviral, paritaprevir products have better Sustained Virological Response (SVR) rates, higher barriers to resistance, fewer side effects, and a reduced pill burden compared to older agents . Future research may focus on further improving these aspects and exploring new combination therapies.

properties

IUPAC Name

(1S,4R,6S,7Z,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51)/b11-5-/t25-,26-,32+,34+,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUIUKWPKRJZJV-QPLHLKROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=N1)C(=O)N[C@H]2CCCCC/C=C\[C@@H]3C[C@]3(NC(=O)[C@@H]4C[C@H](CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H43N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027922
Record name Paritaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

765.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Paritaprevir is a potent inhibitor of the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving it into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, paritaprevir therefore prevents viral replication and function.
Record name Paritaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Paritaprevir

CAS RN

1216941-48-8
Record name Paritaprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1216941-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paritaprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216941488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paritaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paritaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PARITAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU2YM37K86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paritaprevir
Reactant of Route 2
Paritaprevir
Reactant of Route 3
Reactant of Route 3
Paritaprevir
Reactant of Route 4
Reactant of Route 4
Paritaprevir
Reactant of Route 5
Reactant of Route 5
Paritaprevir
Reactant of Route 6
Paritaprevir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.